molecular formula C15H17FN4S B10927151 1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea

1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea

Katalognummer: B10927151
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: WCEOWWSKYJSUFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a pyrazolyl group, all connected through a thiourea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group:

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.

    Thiourea Formation: Finally, the thiourea linkage is formed by reacting the intermediate with an isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.

    Pathways Involved: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA can be compared with other similar compounds to highlight its uniqueness:

    N-CYCLOPROPYL-N’-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]THIOUREA: This compound has a similar structure but with different substitution patterns on the pyrazole ring, leading to distinct chemical and biological properties.

    N-CYCLOPROPYL-N’-(2-FLUOROBENZYL)THIOUREA:

The unique combination of functional groups in N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA imparts specific properties that make it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C15H17FN4S

Molekulargewicht

304.4 g/mol

IUPAC-Name

1-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]thiourea

InChI

InChI=1S/C15H17FN4S/c1-10-8-14(18-15(21)17-12-6-7-12)19-20(10)9-11-4-2-3-5-13(11)16/h2-5,8,12H,6-7,9H2,1H3,(H2,17,18,19,21)

InChI-Schlüssel

WCEOWWSKYJSUFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)NC(=S)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.